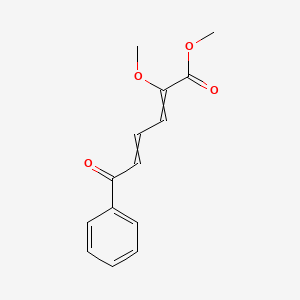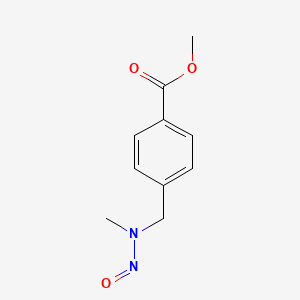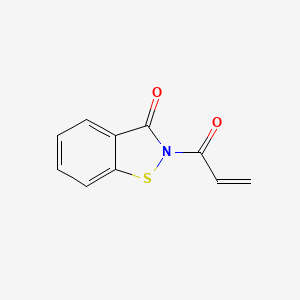
1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- is a chemical compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse biological activities and are used in various industrial applications. The structure of this compound includes a benzisothiazole ring fused with a propenyl group, making it a unique entity in its class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- typically involves the reaction of benzisothiazole derivatives with propenylating agents under controlled conditions. Common reagents used in the synthesis include acyl chlorides, anhydrides, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the benzisothiazole ring using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzisothiazoles, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- involves interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: A parent compound with similar structural features.
2-Methyl-1,2-benzisothiazol-3(2H)-one: A methylated derivative with distinct properties.
1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide: An oxidized form with different reactivity.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- is unique due to the presence of the propenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other benzisothiazole derivatives.
Properties
CAS No. |
95178-93-1 |
|---|---|
Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-prop-2-enoyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H7NO2S/c1-2-9(12)11-10(13)7-5-3-4-6-8(7)14-11/h2-6H,1H2 |
InChI Key |
XFXOBMQMRPHYNT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


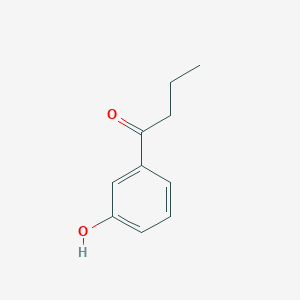

![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)

![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)

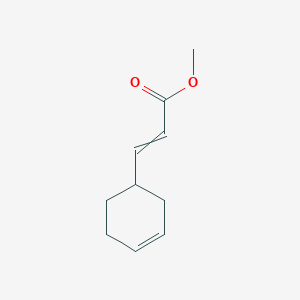
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)

